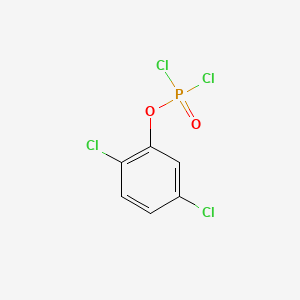

2,5-Dichlorophenyl dichlorophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4O2P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUNTJUPGQYMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201916 | |

| Record name | 2,5-Dichlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53676-18-9 | |

| Record name | Phosphorodichloridic acid, 2,5-dichlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53676-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorophenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053676189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,5 Dichlorophenyl Dichlorophosphate

Hydrolysis and Alcoholysis Reactions

Organophosphorus compounds, such as 2,5-dichlorophenyl dichlorophosphate (B8581778), are reactive towards nucleophiles like water and alcohols. The phosphorus atom in dichlorophosphates is highly electrophilic due to the presence of two chlorine atoms and an aryloxy group, which are strong electron-withdrawing groups.

Hydrolysis: In the presence of water, 2,5-dichlorophenyl dichlorophosphate is expected to undergo vigorous hydrolysis. The reaction involves the nucleophilic attack of water on the phosphorus center, leading to the sequential displacement of the chloride ions to form the corresponding 2,5-dichlorophenyl phosphoric acid and hydrochloric acid. This reaction is analogous to the hydrolysis of other phosphorus halides, such as phosphorus pentachloride, which reacts violently with water. chemguide.co.uksavemyexams.comsavemyexams.com The presence of an aqueous base would facilitate the reaction by neutralizing the produced hydrochloric acid.

Alcoholysis: Similarly, alcohols can react with this compound in a process known as alcoholysis. The alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion to form a phosphate (B84403) ester. pearson.comlibretexts.org This reaction is a common method for the synthesis of phosphate esters. The reaction can proceed further to replace the second chloride ion, leading to the formation of a dialkyl phosphate ester, or under controlled conditions, the mono-ester can be isolated. The reactivity of the alcohol generally follows the order of primary > secondary > tertiary, primarily due to steric hindrance. libretexts.org

Phosphorylating Agent Properties

This compound serves as a phosphorylating agent, a reagent that introduces a phosphate group into a molecule. This property is central to its application in organic synthesis.

Phosphorylation of Alcohols

As mentioned in the alcoholysis section, this compound is an effective reagent for the phosphorylation of alcohols. This transformation is fundamental in organic chemistry and biochemistry. nih.gov The reaction typically proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of the dichlorophosphate. researchgate.net

The general scheme for the phosphorylation of an alcohol (R-OH) with this compound is as follows:

R-OH + Cl₂P(O)O-C₆H₃Cl₂ → R-O-P(O)(Cl)O-C₆H₃Cl₂ + HCl

Further reaction with another alcohol molecule or subsequent hydrolysis can lead to the formation of dialkyl phosphates or the corresponding phosphoric acid monoester. The use of a base, such as pyridine, is common to scavenge the HCl produced during the reaction. pearson.com The efficiency of the phosphorylation can be influenced by the structure of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. nih.gov

Phosphorylation of Amines

Analogous to the phosphorylation of alcohols, this compound can also be used to phosphorylate amines, leading to the formation of phosphoramidates. The nitrogen atom of the amine acts as the nucleophile, attacking the phosphorus center and displacing a chloride ion. nih.gov

The general reaction for the phosphorylation of a primary amine (R-NH₂) is:

R-NH₂ + Cl₂P(O)O-C₆H₃Cl₂ → R-NH-P(O)(Cl)O-C₆H₃Cl₂ + HCl

The resulting phosphoramidic chloride can further react with another amine molecule or be hydrolyzed. The synthesis of phosphoramidates is a significant transformation in medicinal chemistry and the synthesis of biologically active molecules. nih.gov The reaction conditions, such as the solvent and the presence of a base, can be optimized to improve the yield and selectivity of the desired phosphoramidate (B1195095) product. nih.gov

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond its role as a phosphorylating agent, this compound and its analogs are valuable reagents in mediating various organic transformations, including rearrangements and oxidations.

Beckmann Rearrangements of Ketoximes

Aryl dichlorophosphates, such as phenyl dichlorophosphate, have been demonstrated to be effective reagents for inducing the Beckmann rearrangement of ketoximes to N-substituted amides under mild conditions. researchgate.netresearchgate.netnih.govnih.gov This reaction is a powerful tool for the synthesis of amides, which are prevalent in natural products and pharmaceuticals. rsc.org

The proposed mechanism involves the activation of the oxime's hydroxyl group by the dichlorophosphate. The oxime oxygen attacks the electrophilic phosphorus atom, displacing a chloride ion and forming a phosphate ester intermediate. This intermediate is a good leaving group. Subsequent migration of the group anti-periplanar to the N-O bond results in the formation of a nitrilium ion, which is then attacked by water upon workup to yield the corresponding amide. researchgate.netmasterorganicchemistry.com

The reaction is typically carried out at room temperature in a solvent like acetonitrile, and it has been shown to be applicable to a wide range of ketoximes, affording the corresponding amides in moderate to high yields. researchgate.netnih.gov

Table 1: Beckmann Rearrangement of Various Ketoximes to Amides using Phenyl Dichlorophosphate

| Entry | Ketoxime | Product | Yield (%) |

| 1 | Acetophenone oxime | Acetanilide | 86 |

| 2 | 4'-Methylacetophenone oxime | N-(p-tolyl)acetamide | 88 |

| 3 | 4'-Methoxyacetophenone oxime | N-(4-methoxyphenyl)acetamide | 90 |

| 4 | 4'-Chloroacetophenone oxime | N-(4-chlorophenyl)acetamide | 85 |

| 5 | 4'-Bromoacetophenone oxime | N-(4-bromophenyl)acetamide | 87 |

| 6 | Benzophenone oxime | N-Phenylbenzamide | 92 |

| 7 | Cyclohexanone oxime | ε-Caprolactam | 82 |

| 8 | Fluorenone oxime | Phenanthridone | 78 |

Data sourced from studies on phenyl dichlorophosphate, which is expected to have similar reactivity to this compound. researchgate.netnih.gov

Pfitzner-Moffatt Oxidation Applications

Phenyl dichlorophosphate has been reported as an activating agent in the Pfitzner-Moffatt oxidation of alcohols to aldehydes and ketones. researchgate.net This oxidation protocol utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, and the dichlorophosphate acts as an electrophilic activator for DMSO. wikipedia.orgchem-station.comunacademy.com

The mechanism is believed to initiate with the reaction between DMSO and this compound to form a reactive sulfonium (B1226848) species. The alcohol then attacks the sulfur atom of this activated complex. Subsequent deprotonation by a base, followed by an intramolecular rearrangement (a Cope-type elimination), yields the desired carbonyl compound, dimethyl sulfide, and the phosphate byproduct. wikipedia.org

This method offers an alternative to other DMSO-based oxidations like the Swern and Parikh-Doering oxidations. wikipedia.orgchem-station.com A key advantage of the Pfitzner-Moffatt oxidation is that it can often be carried out under milder, non-acidic conditions, making it suitable for substrates with acid-sensitive functional groups. unacademy.com

Cyclodehydration Reactions in Heterocyclic Synthesis (e.g., 1,3,4-Oxadiazoles)

While direct literature citing this compound for the synthesis of 1,3,4-oxadiazoles is not prevalent, its reactivity can be inferred from closely related phosphorus-based dehydrating agents. Reagents such as phosphorus oxychloride (POCl₃) and phenyl dichlorophosphate (PDCP) are widely employed for the construction of heterocyclic systems, including 1,3,4-oxadiazoles, through cyclodehydration reactions. nih.govresearchgate.net

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved by the dehydrative cyclization of 1,2-diacylhydrazine precursors. In a notable study, silica-supported dichlorophosphate was reported as an effective cyclodehydration agent for this transformation under solvent-free microwave conditions, highlighting the utility of dichlorophosphate moieties in this reaction. nih.gov The general mechanism involves the activation of a carbonyl oxygen of the diacylhydrazine by the electrophilic phosphorus reagent. This is followed by an intramolecular nucleophilic attack from the second amide nitrogen, leading to a cyclic intermediate. Subsequent elimination of the phosphate byproduct and a proton yields the aromatic 1,3,4-oxadiazole (B1194373) ring.

Given its structural features, this compound is expected to function as a competent cyclodehydrating agent. The electron-withdrawing nature of the dichlorinated phenyl ring enhances the electrophilicity of the phosphorus center, making it highly susceptible to nucleophilic attack by the carbonyl oxygen of the substrate, thereby facilitating the cyclization process. This reaction is a cornerstone in medicinal chemistry for accessing the 1,3,4-oxadiazole scaffold, which is a constituent of many pharmacologically active compounds. mdpi.commdpi.com

Other Key Transformations and Reaction Pathways

Beyond its potential role in heterocyclic synthesis, the reactivity of this compound is characterized by its participation in phosphorylation reactions to form various derivatives and the underlying mechanisms governing these transformations.

Derivatives Formation

The primary pathway for the formation of derivatives from this compound involves the nucleophilic substitution of its two chlorine atoms. evitachem.com The P-Cl bonds are highly reactive towards a wide range of nucleophiles, allowing for the synthesis of diverse organophosphorus compounds. This reactivity is analogous to that of phosphorus oxychloride and other phosphorodichloridates. nih.govwikipedia.org

Reactions with alcohols or phenols (ROH) lead to the stepwise formation of the corresponding phosphorodichloridate esters and, upon further substitution, the triesters. Similarly, reaction with amines (RNH₂) yields phosphoramidochloridates and phosphorodiamidates. The sequential nature of these substitutions allows for the synthesis of unsymmetrical derivatives by using different nucleophiles in a stepwise manner.

The table below illustrates potential derivatives formed from the reaction of this compound with various nucleophiles, based on established organophosphorus chemistry.

| Nucleophile (Nu-H) | Intermediate Derivative (One Substitution) | Final Derivative (Two Substitutions) |

| Ethanol (CH₃CH₂OH) | Ethyl (2,5-dichlorophenyl) phosphorochloridate | Diethyl (2,5-dichlorophenyl) phosphate |

| Aniline (C₆H₅NH₂) | (2,5-Dichlorophenyl) N-phenylphosphoramidochloridate | (2,5-Dichlorophenyl) N,N'-diphenylphosphorodiamidate |

| Water (H₂O) | (2,5-Dichlorophenyl) hydrogen phosphorochloridate | 2,5-Dichlorophenyl dihydrogen phosphate |

| Methanethiol (CH₃SH) | S-Methyl (2,5-dichlorophenyl) phosphorochloridothioate | S,S-Dimethyl (2,5-dichlorophenyl) phosphorodithioate |

This table presents expected products based on the known reactivity of dichlorophosphate compounds.

Mechanisms of Ligand Exchange Reactions

The term "ligand exchange" in the context of this compound refers to nucleophilic substitution at the tetrahedral phosphorus(V) center, where the chloride ions act as leaving groups. These reactions are fundamental to the derivative formation discussed previously. Mechanistic studies on analogous phosphoryl transfer reactions reveal two primary pathways: a concerted process and a stepwise mechanism. sapub.org

Concerted Mechanism: This pathway proceeds through a single, pentacoordinate transition state. The nucleophile attacks the phosphorus center, forming a bond concurrently as the bond to the leaving group (chloride) breaks. This is analogous to an Sₙ2 reaction. For highly reactive substrates with good leaving groups like chloride, this pathway is often favored. sapub.org The attack typically occurs from the backside relative to the leaving group.

Stepwise Mechanism: This pathway involves the formation of a discrete, trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. The reaction is a two-step process of addition followed by elimination. The stability of this intermediate and the nature of the attacking and leaving groups determine the rate-limiting step. If the leaving group is poor, the breakdown of the TBP-5C intermediate to form the products can be the slow, rate-determining step. sapub.org

For this compound, the high reactivity of the P-Cl bond suggests that reactions with strong nucleophiles likely proceed via a concerted or a stepwise mechanism with a very transient intermediate. The electron-withdrawing 2,5-dichlorophenoxy group increases the positive charge on the phosphorus atom, making it a hard electrophile and thus highly susceptible to attack by nucleophiles. The precise mechanism can be influenced by the solvent polarity and the nature of the incoming nucleophile.

Applications in Advanced Chemical Synthesis and Material Science

Precursor in Fine Chemical Synthesis

As a phosphorylating agent, 2,5-Dichlorophenyl dichlorophosphate (B8581778) serves as a foundational building block for introducing a dichlorophosphate group to various organic substrates. This reactivity is central to its role in producing a range of organophosphorus compounds. ontosight.ai

2,5-Dichlorophenyl dichlorophosphate is an intermediate in the synthesis of various organophosphorus compounds. ontosight.ai The general class of organophosphorus compounds is synthesized from key precursors like phosphorus trichloride, phosphorus pentachloride, and phosphorus oxychloride, which are used to create the phosphorus backbone of the final products. mdpi.com The reactivity of dichlorophosphates allows for their use as coupling agents and in the activation of carboxylic acids for ester synthesis. researchgate.net This functionality makes it a versatile reagent for preparing a variety of phosphorylated compounds and pharmaceutical intermediates. evitachem.com The presence of the dichloro-functional group allows for sequential reactions, enabling the construction of more elaborate molecular architectures. ontosight.airesearchgate.net

The compound's ability to react with biological molecules makes it useful in the preparation of various pharmaceutical intermediates. evitachem.com While specific studies detailing the use of this compound in dinucleoside phosphorothioate (B77711) synthesis are not prevalent, the synthesis of these bioactive molecules often relies on phosphotriester chemistry. nih.gov This approach involves activating a phosphodiester component to facilitate bond formation. nih.gov For instance, stereocontrolled synthesis of dinucleoside phosphorothioates has been achieved using diastereopure nucleoside 3'-O-oxazaphospholidine monomers, which are then coupled with other nucleoside derivatives. elsevierpure.com The resulting dinucleoside can be sulfurized to yield the desired phosphorothioate. nih.gov The general utility of aryl dichlorophosphates as phosphorylating agents suggests their potential role in similar synthetic strategies for creating intermediates for bioactive molecules. ontosight.aievitachem.com

Development of Functional Materials

The incorporation of phosphorus-containing moieties into polymer backbones is a well-established strategy for enhancing material properties, particularly flame retardancy. This compound serves as a precursor in the creation of these advanced functional materials.

This compound is used in the manufacture of flame retardants for materials such as plastics and textiles. ontosight.ai Phosphorus-containing compounds are frequently incorporated into polyesters to enhance their fire resistance. mdpi.com For example, phosphorus-containing copolyesters, such as poly(butylene succinate-co-3-hydroxyphenylphosphinyl-propionate) (PBSH), have been synthesized to create materials with improved flame retardancy. rsc.org The introduction of a phosphorus-containing comonomer can significantly increase the Limiting Oxygen Index (LOI) and achieve a V-0 rating in the UL-94 vertical burning test, even at low phosphorus content. rsc.org This improvement is often attributed to the formation of a stable, insulating char layer during combustion, which limits the release of flammable gases and protects the underlying material. mdpi.com

Table 1: Flame Retardant Properties of Phosphorus-Containing Copolyesters (PBSH)

| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|

| PBS | 0 | 22.0 | No Rating |

| PBSH-1 | 0.45 | 28.5 | V-2 |

| PBSH-2 | 0.89 | 32.0 | V-0 |

| PBSH-3 | 1.31 | 35.0 | V-0 |

This table is generated based on data for a representative phosphorus-containing copolyester (PBSH) to illustrate the typical effect of phosphorus incorporation on flame retardancy. rsc.org

The synthesis of polyphosphates is another area where dichlorophosphate precursors are utilized. An approach to creating these materials involves phosphotriester chemistry, which can be used to form internucleotide bonds in the synthesis of dinucleoside phosphates. nih.gov This chemistry provides a pathway for building larger phosphate-containing structures, essential for various material applications. nih.govmdpi.com

Catalytic and Reagent Roles in Organic Transformations

Aryl dichlorophosphates, such as the closely related Phenyl dichlorophosphate (PDCP), are highly versatile reagents in organic synthesis, acting as both activating and cyclizing agents under mild conditions. researchgate.net PDCP has been effectively used for the synthesis of thiol esters by condensing carboxylic acids and thiols. researchgate.net It also serves as an activating agent for converting β-diketones into β-chloro-α,β-unsaturated ketones. researchgate.net Furthermore, its role as a dehydrating and cyclizing agent has been demonstrated in the formation of various heterocyclic compounds. researchgate.net Given the similar reactive dichlorophosphate moiety, this compound is expected to exhibit comparable reactivity, making it a valuable tool for a range of organic transformations. ontosight.aievitachem.com

Role as a Catalytic Agent

While direct and extensive research on the catalytic applications of this compound is limited in publicly available literature, its function as a catalyst can be inferred from the well-documented catalytic activity of similar organophosphorus compounds, particularly in phosphorylation reactions. The primary mechanism involves the activation of a functional group, facilitating a subsequent reaction.

The catalytic cycle would likely involve the formation of a more reactive intermediate. For instance, in the presence of a carboxylic acid, this compound can form a mixed anhydride (B1165640). This anhydride is a highly reactive species that can then readily react with a nucleophile, such as an alcohol or an amine, to form an ester or an amide, respectively. In this process, the dichlorophosphate is regenerated, allowing it to participate in another catalytic cycle. This type of activation is crucial in overcoming the kinetic barriers of certain reactions, leading to higher yields and milder reaction conditions.

The general principle of using dichlorophosphates as activating agents is well-established. For example, the related compound phenyl dichlorophosphate is known to be an efficient activating agent for various transformations, including the Pfitzner-Moffatt oxidation and the formation of thiol esters. researchgate.net The chlorine substituents on the phenyl ring of this compound would modulate the electrophilicity of the phosphorus center, potentially offering different reactivity and selectivity compared to the unsubstituted parent compound.

Utilization as a Coupling Agent

As a coupling agent, this compound can facilitate the joining of two different molecules, a critical process in the synthesis of polymers and other complex organic structures. This application is particularly relevant in condensation polymerization, where the formation of ester or amide linkages is required to build the polymer chain.

In the context of material science, this compound could be employed in the synthesis of novel polyesters or polyamides. The reaction would typically involve the condensation of a dicarboxylic acid with a diol or a diamine. This compound would act as a condensing agent, activating the carboxylic acid groups to facilitate the formation of the ester or amide bonds that constitute the polymer backbone.

The general scheme for such a polymerization would involve the in-situ formation of a reactive intermediate from the dicarboxylic acid and this compound. This activated diacid would then react with the diol or diamine monomer to form the desired polymer. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, would be influenced by the structure of the monomers and the efficiency of the coupling reaction.

Analytical Chemistry Methodologies for 2,5 Dichlorophenyl Dichlorophosphate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the target analyte from complex matrices, a common challenge in environmental and biological samples. cloudfront.net The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the analysis.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. nih.govenv.go.jp The success of GC analysis is highly dependent on the detector chosen, with several options being particularly well-suited for a compound containing both phosphorus and chlorine atoms like 2,5-Dichlorophenyl dichlorophosphate (B8581778). epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and versatile combination for the analysis of organophosphate pesticides. ijcmas.com GC-MS provides not only quantification but also structural information, enabling confident identification of the analyte. env.go.jpresearchgate.net For complex samples, tandem mass spectrometry (GC-MS/MS) can be employed to overcome matrix effects and enhance selectivity. thermofisher.comusda.gov The electron impact (EI) mass spectrum of related organophosphorus esters has been studied to understand their fragmentation patterns. epa.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds. silcotek.com Given the presence of four chlorine atoms in 2,5-Dichlorophenyl dichlorophosphate, the ECD offers excellent sensitivity for its detection. thermofisher.com This detector is a sensitive and cost-effective alternative to mass spectrometry for analyzing organochlorine compounds. thermofisher.com However, it is less specific than NPD or FPD and should be used when sample matrices are known to be free of interferences. epa.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. wikipedia.orgscioninstruments.comthermofisher.com It exhibits a sensitivity for phosphorus that can be 10,000 times greater than for carbon, making it ideal for the trace analysis of organophosphorus pesticides like this compound. epa.govwikipedia.orgnist.gov The NPD is widely used in environmental and pharmaceutical analysis for the specific detection of these compounds. scioninstruments.com

Flame Photometric Detector (FPD): The FPD is another detector that is highly selective for sulfur or phosphorus-containing compounds. silcotek.com When operated in phosphorus mode, it is highly selective and can achieve very low detection limits. silcotek.com The dual-wavelength FPD (DFPD) can simultaneously measure phosphorus and sulfur. silcotek.com

Flame Ionization Detector (FID): The FID is a universal detector that responds to most organic compounds. nih.gov While sensitive, it is not selective for phosphorus or chlorine. gcms.cz It can be used for quantification purposes, as its response is proportional to the mass of carbon, but it lacks the specificity for trace analysis in complex matrices compared to ECD, NPD, or FPD. gcms.cz

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Selectivity | Sensitivity | Principle of Operation |

| Mass Spectrometry (MS) | High (Very High with MS/MS) | High | Measures mass-to-charge ratio of ionized analyte fragments. researchgate.net |

| Electron Capture (ECD) | Selective for halogens | Very High | Detects compounds that capture thermal electrons in the detector cell. silcotek.comthermofisher.com |

| Nitrogen-Phosphorus (NPD) | Selective for N & P | Very High | Measures increased current from ionized N and P compounds on a heated bead. wikipedia.orgscioninstruments.com |

| Flame Photometric (FPD) | Selective for S & P | High | Detects light emitted from S or P compounds combusted in a hydrogen-rich flame. silcotek.com |

| Flame Ionization (FID) | Non-selective | High | Measures ions produced during the combustion of organic compounds in a hydrogen flame. gcms.cz |

Liquid Chromatography (LC and HPLC) Approaches

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a valuable alternative to GC, especially for less volatile or thermally labile compounds and their metabolites. nih.gov

HPLC circumvents the need for chemical derivatization that is sometimes required for GC analysis. nih.gov For organophosphate analysis, reversed-phase HPLC is a common approach. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a powerful tool for detecting low levels of organophosphate metabolites in complex matrices like urine. nih.gov While specific methods for this compound are not prevalent in literature, the techniques applied to similar structures like diphenyl phosphate (B84403) and chlorinated paraffins demonstrate the utility of LC-MS and UHPLC-HRMS for such analyses. nih.govchromatographyonline.com

Supercritical fluid chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between gas and liquid chromatography. americanpharmaceuticalreview.comnih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov

Key considerations for using SFC for this compound include:

"Green" Chemistry: SFC is considered a "green" technique because it significantly reduces the consumption of organic solvents compared to HPLC, thereby lowering costs and environmental impact. americanpharmaceuticalreview.com

Efficiency: SFC can provide highly efficient separations and fast analysis times. americanpharmaceuticalreview.com

Detector Compatibility: SFC can be coupled with various GC and LC detectors, including FID and MS. nih.gov The coupling with phosphorus-selective detectors, such as a thermionic detector (TID), has been successfully demonstrated for the analysis of organophosphorus pesticides. scispace.com

Analyte Suitability: SFC is suitable for the analysis of thermally labile and non-volatile compounds that are challenging for GC. nih.gov It has been successfully applied to the analysis of various pesticides and emerging pollutants like chlorinated paraffins. chromatographyonline.comscispace.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be of primary interest. Based on data for the closely related phenyl dichlorophosphate, the aromatic protons are expected to appear in the 7.3-7.4 ppm range. chemicalbook.com For the 2,5-dichloro substituted ring, one would expect to see three distinct signals for the three remaining aromatic protons, with splitting patterns determined by their coupling to each other.

³¹P NMR Spectroscopy: ³¹P NMR is a highly effective technique for analyzing organophosphorus compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope. huji.ac.il The spectrum is typically recorded with ¹H decoupling to simplify the signals into sharp singlets. huji.ac.il The chemical shift (δ) is indicative of the phosphorus atom's chemical environment. For phosphate esters, the signals typically appear in a characteristic range. huji.ac.ilorganicchemistrydata.org For example, the ³¹P chemical shift for dichlorophenylphosphine (B166023) oxide, which contains a P-Cl bond, appears at 14.40 ppm. researchgate.net Other phosphine (B1218219) oxides show signals in a similar region. rsc.org For this compound, a single resonance is expected in the region characteristic of phosphorodichloridates.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.3 - 7.6 | Multiplets | Three distinct signals expected for the three protons on the dichlorinated aromatic ring. chemicalbook.com |

| ³¹P | ~5 - 15 | Singlet (¹H decoupled) | The exact shift is influenced by the electronegativity of the attached groups. researchgate.netnih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. rsc.org The IR spectrum of this compound would be characterized by several key absorption bands. By comparing with the spectra of analogous compounds like 4-Chlorophenyl dichlorophosphate and other organophosphorus compounds, the characteristic peaks can be predicted. nist.govrsc.org

Key expected vibrational frequencies include:

P=O Stretching: A strong absorption band typically found in the region of 1250-1350 cm⁻¹.

P-O-C (Aryl) Stretching: Strong bands usually observed in the 1100-1250 cm⁻¹ (asymmetric) and 900-1050 cm⁻¹ (symmetric) regions.

P-Cl Stretching: Absorptions for the P-Cl bond are expected in the 450-600 cm⁻¹ range.

C-Cl (Aryl) Stretching: These vibrations typically appear in the 1000-1100 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

| P=O Stretch | 1250 - 1350 | Strong | rsc.org |

| P-O-Ar Stretch | 900 - 1250 | Strong | rsc.org |

| Ar-Cl Stretch | 1000 - 1100 | Medium-Strong | nist.gov |

| P-Cl Stretch | 450 - 600 | Medium-Strong | N/A |

| Aromatic C=C Stretch | 1450 - 1600 | Variable | nist.gov |

Elemental Analysis and Other Quantitative Methods

Elemental analysis provides the percentage composition of elements within a pure sample of this compound, serving as a fundamental check of its identity and purity.

The theoretical elemental composition of this compound (C₆H₃Cl₄O₂P) is calculated based on its molecular formula and the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 25.75% |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.08% |

| Chlorine | Cl | 35.45 | 4 | 141.80 | 50.67% |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.43% |

| Phosphorus | P | 30.97 | 1 | 30.97 | 11.07% |

| Total | 279.86 | 100.00% |

Note: Values are rounded for clarity.

Quantitative analysis of this compound in various samples can be achieved using chromatographic methods coupled with sensitive detectors. Gas chromatography (GC) is a common technique for the analysis of volatile and semi-volatile organophosphorus compounds. For quantitative purposes, a calibration curve is typically generated using standards of known concentration.

Common detectors used for the quantitative analysis of organophosphorus compounds include:

Flame Photometric Detector (FPD): Highly selective for phosphorus- and sulfur-containing compounds.

Nitrogen-Phosphorus Detector (NPD): Offers excellent sensitivity and selectivity for nitrogen- and phosphorus-containing compounds.

Mass Spectrometer (MS): When operated in selected ion monitoring (SIM) mode, MS can provide very high selectivity and low detection limits for quantitative analysis.

The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Environmental Transformations and Degradation Pathways of 2,5 Dichlorophenyl Dichlorophosphate Analogs

Hydrolytic Stability and Pathways in Aquatic Systems

The stability of organophosphate esters in aquatic environments is largely dictated by the hydrolysis of the ester bonds. The P-O bond in many OPFRs is generally more stable to hydrolysis compared to the P-S and P-F bonds found in many organophosphorus pesticides. mdpi.com However, hydrolysis is a significant degradation pathway for OPFRs in soil and aquatic systems. hep.com.cn

The rate of hydrolysis is highly dependent on pH. For instance, many OPFRs show marked degradation in alkaline solutions (pH 9-12). researchgate.net The hydrolysis of triaryl phosphates, a class of compounds analogous to the dichlorophenyl moiety of the target compound, has been studied extensively. For triphenyl phosphate (B84403) (TPhP), the hydrolysis rate is slow under neutral and acidic conditions but increases significantly under alkaline conditions. epa.gov The hydrolysis of TPhP first yields diphenyl phosphate (DPhP). epa.gov Similarly, the hydrolysis of 2,5-Dichlorophenyl dichlorophosphate (B8581778) would be expected to proceed through the cleavage of the P-O-aryl bond, releasing 2,5-dichlorophenol (B122974) into the environment.

The process can be catalyzed by metal (hydr)oxide minerals found in soils and sediments, which can significantly accelerate degradation even at neutral pH. researchgate.net This mineral-catalyzed hydrolysis may represent a major sink for OPFRs in natural environments. researchgate.net For example, while hydrolysis in solution at neutral pH can be exceedingly slow with half-lives greater than two years, the presence of metal (hydr)oxide minerals can reduce half-lives to less than 10 days for many OPFRs. researchgate.net

Table 1: Hydrolysis Data for Representative Organophosphate Esters

| Compound | Condition | Half-life (t½) | Primary Hydrolysis Product |

|---|---|---|---|

| Triphenyl Phosphate (TPhP) | Alkaline (pH > 9) | Decreases significantly with increasing pH | Diphenyl Phosphate (DPhP) |

| Various OPFRs | Neutral pH, no catalyst | > 2 years | Dialkyl/Diaryl Phosphates |

| Various OPFRs | Neutral pH, with metal (hydr)oxide minerals | < 10 days | Dialkyl/Diaryl Phosphates |

Microbial Degradation Mechanisms in Environmental Matrices

Microbial activity is a crucial driver for the degradation of OPFRs in the environment. oup.comoup.com Microorganisms can utilize these compounds through co-metabolism or by using them as a source of carbon and phosphorus. oup.comoup.com The primary microbial reactions involved are hydrolysis and oxidation. oup.comoup.com

Hydrolysis of the phosphoester bonds is a key initial step in the detoxification of OPFRs, often carried out by enzymes such as phosphotriesterases. oup.comoup.com This breaks the compound down into a diaryl or dialkyl phosphate and the corresponding alcohol or phenol. For 2,5-Dichlorophenyl dichlorophosphate, this would result in the formation of 2,5-dichlorophenol and dichlorophosphate. Further degradation of 2,5-dichlorophenol by various bacteria and fungi has been documented, often proceeding through hydroxylation to form chlorocatechols, followed by ring cleavage. nih.govhep.com.cn

Oxidative pathways also play a significant role. For chlorinated OPFRs like tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloroisopropyl) phosphate (TCPP), degradation can involve oxidative dechlorination. nih.gov White-rot fungi have demonstrated the ability to degrade various OPFRs through successive hydroxylation, hydrolysis, and dealkylation reactions. nih.gov For example, TCEP and TCPP can undergo oxidative dechlorination, while TBEP is degraded mainly through dealkylation and hydroxylation. nih.gov Several bacterial species, including Sphingobium, Sphingomonas, and Pseudomonas, have been identified as capable of degrading OPFRs. researchgate.netnih.gov

Table 2: Microbial Degradation Pathways for Representative OPFR Analogs

| Compound Analog | Microorganism Type | Primary Degradation Pathway | Key Intermediates/Products |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | White-rot fungi, Bacteria | Oxidative dechlorination, Hydrolysis | Bis(2-chloroethyl) phosphate |

| Tris(2-chloroisopropyl) phosphate (TCPP) | White-rot fungi | Oxidative dechlorination, Hydroxylation | Bis(2-chloroisopropyl) phosphate |

| Triphenyl Phosphate (TPhP) | Bacteria, Fungi | Hydrolysis | Diphenyl Phosphate, Phenol |

| 2,4-Dichlorophenol (B122985) (Potential Product) | Bacteria (Pseudomonas, Micrococcus), Fungi | Hydroxylation, Ring Cleavage | 3,5-Dichlorocatechol |

Photochemical Degradation Processes

Photochemical degradation, or photolysis, is another significant pathway for the transformation of OPFRs in the environment, particularly in surface waters and the atmosphere. This process can occur through direct absorption of UV light or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). mdpi.com

The degradation efficiency of OPFRs often depends on their chemical structure, with aryl-OPFRs generally degrading faster than halogenated or alkyl-OPFRs under photocatalytic conditions. mdpi.com The presence of photocatalysts like titanium dioxide (TiO₂) can dramatically increase the degradation rate. For example, in a UV/TiO₂ system, the degradation of TCPP reached 95.1% in just 10 minutes, whereas UV irradiation alone showed no significant effect, highlighting the dominant role of •OH radicals in the process. mdpi.com The degradation of chlorinated phenols, which are potential hydrolysis products, is also enhanced by photocatalysis. nih.gov The degradation of 2,5-dichlorophenol via photoelectrocatalytic oxidation on a TiO₂ thin film has been shown to be an effective removal method. dtic.mil

Table 3: Photochemical Degradation of Representative OPFRs

| Compound/Analog | System | Key Reactive Species | Observed Outcome |

|---|---|---|---|

| Tris(2-chloroisopropyl) phosphate (TCPP) | UV/TiO₂ | Hydroxyl Radicals (•OH) | 95.1% degradation in 10 min |

| Tris(2-chloroethyl) phosphate (TCEP) | 185 + 254 nm UV | Hydroxyl Radicals (•OH) | Degradation promoted by •OH generation |

| 2,5-Dichlorophenol | Photoelectrocatalytic (TiO₂) | Not specified | 51% degradation in 60 min |

Mobility and Environmental Compartmentalization Studies

The movement and distribution of this compound and its analogs in the environment are largely controlled by their physicochemical properties, particularly their hydrophobicity and volatility. Sorption to soil and sediment is a key process that limits the mobility of these compounds in aquatic systems. hep.com.cn

The tendency of an OPFR to sorb to environmental matrices is often correlated with its octanol-water partition coefficient (log Kₒw). Compounds with higher log Kₒw values are more hydrophobic and tend to partition more readily into organic matter in soil and sediment. hep.com.cn Aromatic OPFRs, which are structurally similar to the phenyl portion of the target compound, are hydrophobic and have a strong affinity for biochars and other sorbents. hep.com.cnresearchgate.net The sorption process is often governed by hydrophobic interactions, but electrostatic, hydrogen bonding, and π-π interactions can also be involved. hep.com.cnresearchgate.net

The mobility of OPFRs can be enhanced during precipitation events, which can transport both dissolved and particle-bound contaminants into aquatic environments. researchgate.net Studies have shown that chlorinated OPFRs tend to have better water solubility compared to aryl OPFRs, which may increase their potential for transport in water, while aryl OPFRs have a greater affinity for sediments and soils. nih.gov

Table 4: Environmental Partitioning Properties of Representative OPFRs

| Compound Analog | Log Kₒw | Sorption Behavior | Primary Environmental Sink |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | 1.78 | Lower sorption affinity | Water column |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 2.4 | Moderate sorption affinity | Water/Sediment |

| Triphenyl Phosphate (TPhP) | 4.59 | Strong sorption affinity | Soil/Sediment |

Note: Log Kₒw values are indicative and can vary slightly between sources. researchgate.net

Thermal Degradation Profiles (relevant for material applications)

The thermal degradation behavior of organophosphorus compounds is fundamental to their function as flame retardants. kennesaw.edu When incorporated into polymeric materials, these compounds must decompose at temperatures corresponding to the degradation of the polymer matrix to be effective. kennesaw.edu The decomposition generates species that can act in either the solid phase or the gas phase to inhibit combustion.

The thermal degradation of organophosphorus esters typically proceeds via the elimination of a phosphorus acid. researchgate.net This process is generally more facile for alkyl phosphates than for aryl phosphates. researchgate.net The resulting phosphorus acids can promote the formation of a char layer on the surface of the polymer, which acts as an insulating barrier, reducing heat feedback and the generation of flammable volatile fragments. researchgate.net This is considered a condensed-phase mechanism. Alternatively, decomposition can produce volatile radical species that escape to the gas phase and interrupt the chain reactions of combustion, which is a gas-phase mechanism. researchgate.net Halogenated flame retardants, including chlorinated OPFRs, often act in the gas phase by releasing chlorine radicals that scavenge combustion-propagating radicals. kennesaw.edu The thermal decomposition of chlorobenzene, an analog of the chlorinated phenyl group, has been studied in the context of combustion, where it breaks down at high temperatures. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for elucidating the three-dimensional structure and electronic characteristics of molecules like 2,5-Dichlorophenyl dichlorophosphate (B8581778). Density Functional Theory (DFT) is a predominant method used for these investigations, offering a balance between accuracy and computational cost.

A theoretical study of 2,5-Dichlorophenyl dichlorophosphate would begin with geometry optimization, where the molecule's most stable conformation (the arrangement of atoms with the lowest energy) is calculated. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the dichlorophenyl ring and its orientation relative to the phosphate (B84403) group are critical aspects that would be defined.

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These properties are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the phosphate group would be expected to show negative potential, while the phosphorus atom would be a site of positive potential.

These computational analyses provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions and biological systems.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance in Predicting Chemical Behavior |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. Higher values suggest a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. Lower values suggest a better electron acceptor. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A measure of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons | Determines the polarity of bonds and the nature of chemical interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap; hard molecules have a large gap and are less reactive. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Influences solubility, intermolecular interactions, and how the molecule interacts with electric fields. |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy changes that occur. For this compound, a key reaction of interest is its hydrolysis, a primary degradation pathway in the environment.

To predict the mechanism of a reaction like hydrolysis, computational chemists model the interaction of the organophosphate with a nucleophile, such as a water molecule or a hydroxide ion. The process involves:

Locating Reactants and Products: The initial and final states of the reaction are modeled, and their energies are calculated.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to locate this unstable structure.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction. Computational studies on similar phosphorus esters have shown that the mechanism can range from associative (where the nucleophile first adds to the phosphorus atom) to dissociative (where a leaving group departs first).

Constructing a Reaction Energy Profile: This profile is a plot of energy versus the reaction coordinate, illustrating the energy of reactants, transition states, any intermediates, and products. This provides a comprehensive view of the reaction's feasibility and kinetics.

These predictive models can be refined by including solvent effects, as reactions in solution can have different energy profiles compared to the gas phase. Such studies are crucial for understanding the persistence and reactivity of the compound in various environments.

Quantitative Structure-Property Relationships (QSPR) for Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's structural or computationally derived properties (descriptors) with its observed properties, such as reactivity. For a large class of compounds like organophosphates, QSPR can be a rapid and cost-effective way to predict the reactivity of new or untested molecules like this compound.

Developing a QSPR model for the reactivity of organophosphates would involve several steps:

Data Collection: A dataset of organophosphate compounds with experimentally measured reactivity data (e.g., hydrolysis rate constants) is assembled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.

Once a validated QSPR model is established, the calculated descriptors for this compound could be input into the model to predict its reactivity, providing valuable information in the absence of experimental data.

Computational Modeling of Environmental Fate Parameters

The environmental fate of a chemical—where it goes, how it transforms, and how long it persists—can be predicted using computational models. For this compound, these models would estimate its distribution and persistence in different environmental compartments like water, soil, and air.

Key parameters that are often modeled include:

Partition Coefficients: The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key predictor of bioaccumulation. Computational methods can estimate log Kow based on the molecular structure.

Adsorption to Soil and Sediment: The soil organic carbon-water partitioning coefficient (Koc) indicates the tendency of a chemical to bind to soil particles. QSPR models are commonly used to predict this parameter.

Degradation Rates: As discussed in section 7.2, computational methods can predict reaction mechanisms and estimate the rates of key degradation processes like hydrolysis. Models can also predict the likelihood of biodegradation by identifying structural features that are susceptible to microbial attack.

Multimedia Fate Models: These are complex models that integrate the physicochemical properties of a chemical with environmental parameters (e.g., river flow rates, soil composition) to simulate its distribution and concentration in a defined environment over time. A fugacity-based model, for instance, could predict whether this compound is more likely to be found in water, sediment, or biota.

These computational tools are essential for environmental risk assessment, helping to anticipate the potential impact of chemicals before they are widely used.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 2,5-dichlorophenyl dichlorophosphate with high yield and purity?

Methodological Answer:

Synthesis typically involves reacting 2,5-dichlorophenol with phosphorus oxychloride (POCl₃) under anhydrous conditions. A factorial design approach (e.g., varying molar ratios, temperature, and reaction time) can optimize yield . Purification requires vacuum distillation or recrystallization using non-polar solvents. Purity validation via HPLC or GC-MS is critical, with deuterated analogs (e.g., 2,5-dichlorophenol-d₃) serving as internal standards .

Basic: How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm molecular structure and phosphorylation efficiency.

- FT-IR to identify P=O and P-Cl bond vibrations (~1250 cm⁻¹ and ~580 cm⁻¹, respectively).

- Thermogravimetric analysis (TGA) to assess thermal stability under nitrogen atmospheres .

Advanced: What experimental strategies resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

Address discrepancies by:

Replicating prior studies under controlled conditions (e.g., inert atmosphere, standardized reagents).

Using isotopic labeling (e.g., ¹⁸O-tracing) to track phosphoryl group transfer pathways.

Applying DFT calculations to model transition states and compare theoretical/experimental activation energies .

Advanced: How can researchers systematically evaluate the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

Design accelerated aging studies at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via:

- LC-MS to identify hydrolytic byproducts (e.g., 2,5-dichlorophenol).

- 31P NMR to quantify residual phosphate esters.

Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Advanced: What methodologies identify degradation pathways of this compound under UV irradiation?

Methodological Answer:

- Expose samples to UV light (254–365 nm) in photoreactors with controlled O₂ levels.

- Analyze photoproducts via HRMS and EPR spectroscopy to detect radical intermediates.

- Compare with computational predictions (TD-DFT) for excited-state behavior .

Advanced: How should researchers address conflicting spectroscopic data in literature for this compound?

Methodological Answer:

Cross-validate results using multiple techniques (e.g., Raman spectroscopy vs. FT-IR for bond assignments).

Share raw data (e.g., NMR FIDs) via open-access platforms for peer verification.

Re-synthesize the compound using traceable standards (e.g., CAS-registered deuterated analogs) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use glove boxes or fume hoods for synthesis to avoid inhalation/contact.

- Wear chemically resistant PPE (e.g., nitrile gloves, polycarbonate face shields).

- Store at 0–6°C in amber glass vials to prevent moisture ingress and thermal decomposition .

Advanced: How can theoretical frameworks (e.g., QSAR models) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Develop quantitative structure-activity relationship (QSAR) models using descriptors like electrophilicity index (ω) and frontier orbital energies.

- Validate predictions via small-scale kinetic studies (e.g., stopped-flow techniques for fast reactions) .

Advanced: What experimental designs assess the compound’s catalytic potential in phosphorylation reactions?

Methodological Answer:

- Use Taguchi orthogonal arrays to test variables (catalyst loading, solvent polarity, substrate scope).

- Monitor reaction progress via in-situ 31P NMR to identify rate-limiting steps.

- Compare turnover numbers (TON) with commercial catalysts (e.g., DCC) .

Advanced: How can interdisciplinary approaches (e.g., cheminformatics and synthetic biology) enhance research on this compound?

Methodological Answer:

- Integrate cheminformatics tools (e.g., MolSoft, ChemAxon) to predict metabolite toxicity.

- Engineer phosphatase-deficient bacterial strains to study in-vivo stability.

- Combine with microfluidics for high-throughput screening of reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.